(1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride
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Overview
Description
(1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride is a synthetic compound that features a cyclopropane ring substituted with a 3-methylimidazol-4-yl group and an amine group. The dihydrochloride form indicates that it is a salt formed with two equivalents of hydrochloric acid, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Imidazole Group: The imidazole ring can be introduced through nucleophilic substitution reactions, where a suitable imidazole derivative reacts with a cyclopropane precursor.
Amine Functionalization: The amine group can be introduced through reductive amination or other amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming imine or nitroso derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imine derivatives, while reduction could produce dihydroimidazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study enzyme interactions, particularly those involving imidazole-containing substrates. It can also serve as a model compound for investigating the behavior of cyclopropane and imidazole derivatives in biological systems.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The imidazole ring is a common pharmacophore in many drugs, and the cyclopropane ring can impart unique biological activity.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride would depend on its specific interactions with molecular targets. The imidazole ring can act as a ligand for metal ions, while the amine group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine: The free base form of the compound without the dihydrochloride salt.
(1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-ol: A similar compound where the amine group is replaced with a hydroxyl group.
(1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-thiol: A thiol analog of the compound.
Uniqueness
The dihydrochloride form of (1R,2R)-2-(3-Methylimidazol-4-yl)cyclopropan-1-amine is unique due to its enhanced solubility and stability, which can be advantageous in various applications. The presence of both the cyclopropane and imidazole rings also imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-4-9-3-7(10)5-2-6(5)8;;/h3-6H,2,8H2,1H3;2*1H/t5-,6-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWKRIWOOMANLH-BNTLRKBRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CC2N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2C[C@H]2N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307731-69-5 |
Source
|
Record name | rac-(1R,2R)-2-(1-methyl-1H-imidazol-5-yl)cyclopropan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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